1-(3-Methyl-3-butenyl)-4-methylbenzene
Overview
Description
“1-(3-Methyl-3-butenyl)-4-methylbenzene” is a chemical compound with the molecular formula C11H14 . It is also known by other names such as “1-Pentene, 4-phenyl-” and "4-Phenyl-1-pentene" .
Molecular Structure Analysis
The molecular structure of “1-(3-Methyl-3-butenyl)-4-methylbenzene” can be represented by the InChI string: InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-10H,1,7H2,2H3
. This indicates that the molecule consists of a benzene ring with a 3-methyl-3-butenyl group and a methyl group attached to it .
Scientific Research Applications
- Medicinal and Pharmaceutical Chemistry
- Chalcones bearing the HMB group have been reported several times due to their novel scaffolds and numerous interesting biological activities .
- They have shown a variety of biological activities, such as anticancer, anti-inflammatory, antibacterial, antiviral, antimalaria, and so on .
- The HMB group in their structures have also been proved to be an essential functional group for some biological activities .
- The isolation of twelve natural chalcones and a natural chalcone-type compound bearing the HMB group has been reviewed .
- Their synthesis methods and biological activities have also been reported in the literature .
-
Chemical Properties
- “1-(3-Methyl-3-butenyl)-4-methylbenzene” is a chemical compound with the molecular formula C11H14 . It’s also known as "4-Phenyl-1-pentene" .
- The compound has a molecular weight of 146.2289 .
- The National Institute of Standards and Technology (NIST) provides a database with more detailed information about this compound .
-
Related Compounds
- “3-Methyl-3-butenal” is a related compound with the molecular formula C5H8O . It has an average mass of 84.116 Da and a monoisotopic mass of 84.057518 Da .
- The predicted data for this compound is generated using the US Environmental Protection Agency’s EPISuite™ . The Log Octanol-Water Partition Coef (SRC): Log Kow (KOWWIN v1.67 estimate) = 1.23 . The boiling point is estimated to be 100.67°C and the melting point is estimated to be -77.82°C .
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Cross-linking Agent in Polymer Chemistry
- “1-(3-Methyl-3-butenyl)-4-methylbenzene” is related to “3-Methyl-3-buten-1-yl methacrylate (IPEMA)”, which is a cross-linking agent with two different radical-reactive groups .
- IPEMA reduces the inhibition of curing by oxygen and accelerates curing under air .
- In addition, IPEMA acts as a reactive diluent to add hardness and flexibility to the cured film and can impart flame retardancy through the gradual .
-
Bioaccumulation and Environmental Impact
- “3-Methyl-3-butenal”, a related compound, has been studied for its environmental impact .
- The Log Octanol-Water Partition Coef (SRC): Log Kow (KOWWIN v1.67 estimate) = 1.23 .
- The boiling point is estimated to be 100.67°C and the melting point is estimated to be -77.82°C .
- These properties can affect how the compound behaves in the environment and its potential for bioaccumulation .
properties
IUPAC Name |
1-methyl-4-(3-methylbut-3-enyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10(2)4-7-12-8-5-11(3)6-9-12/h5-6,8-9H,1,4,7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLZKCYAMSSOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341192 | |
Record name | 1-(3-Methyl-3-butenyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-3-butenyl)-4-methylbenzene | |
CAS RN |
56818-01-0 | |
Record name | 1-(3-Methyl-3-butenyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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